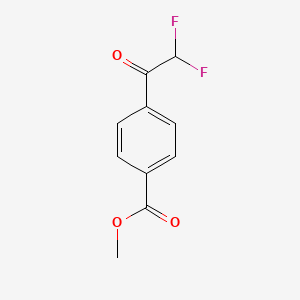

Methyl 4-(2,2-difluoroacetyl)benzoate

Description

Methyl 4-(2,2-difluoroacetyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted at the para position with a 2,2-difluoroacetyl group (–COCF₂H). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the difluoroacetyl group, which can enhance metabolic stability and influence intermolecular interactions.

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

methyl 4-(2,2-difluoroacetyl)benzoate |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3 |

InChI Key |

DMJFRFLMFLMNLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-(2,2-difluoroacetyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2-difluoroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 4-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2,2-difluoroacetyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoroacetyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2,2-difluoroacetyl)benzoate with structurally related methyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons

- Halogen Substituents : Fluorine at the ortho position (e.g., Methyl 4-acetyl-2-fluorobenzoate) increases polarity and may influence crystal packing, as seen in NMR data from analogous compounds . Chlorine (Methyl 4-chloro-2-fluorobenzoate) introduces steric bulk, affecting reactivity in substitution reactions .

Physicochemical Properties and Stability

- Solubility: Fluorinated derivatives like Methyl 4-(trifluoromethyl)benzoate show reduced aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity .

- Thermal Stability: The trifluoroacetyl group in related compounds (e.g., Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate) demonstrates enhanced thermal stability, suggesting similar behavior for the difluoroacetyl variant .

Analytical Characterization

Compounds like C1–C7 () are characterized via ¹H NMR and HRMS, with fluorine substituents causing distinct deshielding in NMR spectra (e.g., –CF₂ protons resonate at δ 5.5–6.5 ppm) . Similar techniques would apply to the target compound.

Stability and Reactivity

The difluoroacetyl group’s electronegativity may reduce susceptibility to oxidative degradation compared to acetyl analogs, as observed in triflusulfuron methyl ester’s prolonged herbicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.